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molecular formula C9H8BrNO4 B3138968 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one CAS No. 474554-55-7

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

Cat. No. B3138968
M. Wt: 274.07 g/mol
InChI Key: PVSWQZFTEOYXDY-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

Iron (15 g) was added to a mixture of the 1-(5-bromo-2-methoxy-3-nitrophenyl)-1-ethanone (16.2 g), concentrated hydrochloric acid (20 mL) and methanol (60 mL) at room temperature. After stirring the mixture at 60° C. for 1 hour, it was neutralized with saturated aqueous sodium hydrogencarbonate and extraction was performed with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (12.8 g) as a yellow oil.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:13]([O-])=O)[C:5]([O:11][CH3:12])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.Cl>[Fe].CO>[NH2:13][C:4]1[C:5]([O:11][CH3:12])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)C(C)=O)OC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
it was neutralized with saturated aqueous sodium hydrogencarbonate and extraction
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=C(C=C(C1)Br)C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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